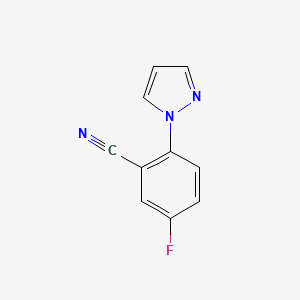

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-fluoro-2-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-2-3-10(8(6-9)7-12)14-5-1-4-13-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLMBQRERFCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Formation via Nucleophilic Substitution on Fluorinated Benzonitrile

The most common synthetic route involves the nucleophilic substitution of a fluorine atom on a 5-fluoro-2-nitrobenzonitrile precursor by a pyrazole moiety. This is typically achieved by reacting 5-fluoro-2-nitrobenzonitrile with hydrazine derivatives or pyrazole under conditions that facilitate nucleophilic aromatic substitution (SNAr).

- Reaction conditions : Solvents such as ethanol or methanol are used, often with heating to promote the substitution reaction.

- Mechanism : The nitro group activates the aromatic ring towards nucleophilic attack by the pyrazole nitrogen, displacing the fluorine atom or substituting at the ortho position relative to the nitrile group.

- Yields : Moderate to good yields are reported depending on reaction time, temperature, and solvent choice.

Cyclization Methods Using Hydrazine and Cyanide Precursors

An alternative approach involves the cyclization of hydrazine hydrate with nitrile-containing intermediates under sonication or reflux conditions to form the pyrazole ring directly.

- Procedure : Starting from halogen-substituted aromatic carboxylic acids, the acids are converted into esters, then reacted with sodium hydride and acetonitrile to form oxonitrile intermediates. These intermediates undergo cyclization with hydrazine hydrate in acetic acid under sonication (1–2 hours) to yield pyrazole derivatives.

- Advantages : This sonication method is rapid, efficient, and provides good yields with various halogen-substituted aromatic substrates.

- Reference : This method is versatile for synthesizing pyrazole derivatives, including fluorine-substituted benzonitriles.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances include palladium-catalyzed cross-coupling reactions to attach pyrazole rings onto fluorinated benzonitrile scaffolds.

- Example : The reaction of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile in the presence of Pd(OAc)2, triphenylphosphine, and a base in acetonitrile-water solvent yields protected pyrazolyl-benzonitrile intermediates. Subsequent deprotection steps yield the target compound.

- Advantages : This method allows for regioselective and efficient formation of the pyrazole-benzonitrile bond under mild conditions.

- Reference : European Patent EP3280710B1 details such a process.

Industrial Scale and Process Optimization

Industrial production likely employs scaled-up versions of these synthetic routes, using batch or continuous flow processes to improve efficiency and yield.

- Batch vs. Continuous Flow : Continuous flow methods can offer better heat and mass transfer, safer handling of hazardous reagents (e.g., hydrazine), and more consistent product quality.

- Reaction Monitoring : Use of in-line spectroscopic methods (e.g., NMR, IR) for real-time monitoring of reaction progress.

- Purification : Crystallization and chromatographic techniques are employed to isolate and purify the final product.

Chemical Reaction Analysis and Reagents

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Nucleophilic Substitution | 5-fluoro-2-nitrobenzonitrile, pyrazole or hydrazine, ethanol/methanol, heat | 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile |

| Cyclization (Sonication) | Hydrazine hydrate, oxonitrile intermediates, acetic acid, sonication (1–2 h) | Pyrazole derivatives with halogen substitutions |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, triphenylphosphine, base, acetonitrile-water, elevated temperature | Protected pyrazolyl-benzonitrile intermediates, then deprotected to target compound |

Research Findings and Data Summary

- Yields : Reported yields vary by method, with nucleophilic substitution and sonication cyclization typically providing moderate to good yields (50–80%), while palladium-catalyzed methods yield similarly high purity products.

- Selectivity : Regioselectivity is well-controlled in Pd-catalyzed methods and sonication cyclization, ensuring substitution at desired positions.

- Reaction Times : Sonication methods reduce reaction times significantly (1–2 hours) compared to conventional reflux methods (up to 17 hours).

- Functional Group Tolerance : Methods tolerate various substituents on the aromatic ring, including halogens and nitriles, enabling diverse derivative synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 5-fluoro-2-nitrobenzonitrile + pyrazole/hydrazine | Ethanol/methanol, heat | Simple, straightforward | 60–75 |

| Sonication Cyclization | Halogenated aromatic esters + hydrazine | Acetic acid, sonication (1–2 h) | Rapid, efficient, broad scope | 65–80 |

| Pd-Catalyzed Cross-Coupling | Boronate pyrazole + halogenated benzonitrile | Pd(OAc)2, PPh3, base, acetonitrile-water | High regioselectivity, mild conditions | 70–85 |

Notes on Reaction Optimization

- Temperature Control : Maintaining optimal temperature (often moderate heating) is crucial to maximize yield and minimize side reactions.

- Solvent Choice : Polar protic solvents (ethanol, methanol) favor nucleophilic substitution, while mixed solvents (acetonitrile-water) are preferred for Pd-catalyzed reactions.

- Catalyst Loading : In Pd-catalyzed methods, catalyst and ligand ratios impact reaction efficiency and selectivity.

- Purification : Flash chromatography and recrystallization are standard; purity confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is recognized for its role as a key intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties make it particularly valuable in the development of drugs targeting:

- Cancer: The compound has been investigated for its potential in creating anti-cancer agents. Its derivatives are being studied for their efficacy against various cancer cell lines, including prostate cancer, due to their ability to modulate androgen receptors effectively .

- Inflammatory Diseases: Research indicates that this compound can be utilized in formulating drugs aimed at treating inflammatory conditions, leveraging its anti-inflammatory properties .

Agricultural Chemistry

In agricultural applications, this compound is used in the formulation of agrochemicals. Its effectiveness as a pesticide contributes to enhanced crop yields and quality. The compound's fluorinated structure often provides improved biological activity compared to non-fluorinated analogs, making it a promising candidate for pest control agents .

Material Science

The compound is also being explored in material science for the development of novel materials, including:

- Polymers: Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability.

- Coatings: Its application in coatings aims to improve durability and resistance to environmental factors, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent. It aids in the detection and quantification of substances in complex mixtures, which is crucial for both research and quality control in pharmaceutical manufacturing .

Biochemical Research

The compound has significant implications in biochemical research, particularly:

- Enzyme Inhibition Studies: It has been utilized to study enzyme inhibition mechanisms, contributing to the understanding of various biological pathways.

- Receptor Binding Studies: Researchers have employed this compound to investigate receptor interactions, which is essential for drug development and understanding pharmacodynamics .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

- 3-Chloro-4-fluoro-5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]benzonitrile (51D) Structure: Replaces the benzene ring with a pyrimidine ring and introduces a chlorine atom at the 3-position. Molecular weight: 323.69 g/mol. Applications: Potential kinase inhibitor due to pyrimidine’s affinity for ATP-binding pockets .

- 5-Fluoro-2-[4-[3-(4-fluorophenoxy)propanoyl]piperazin-1-yl]benzonitrile Structure: Replaces pyrazole with a piperazine-propanoyl-fluorophenoxy group. Properties: Higher molecular weight (371.38 g/mol) and increased solubility due to the polar piperazine group. Applications: Likely used in targeted drug delivery systems .

Pyrazole Ring Modifications

- 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile

- Structure : Substitutes benzene with a thiazole ring and introduces a trifluoromethyl group on pyrazole.

- Properties : Thiazole enhances rigidity; trifluoromethyl improves metabolic resistance. Molecular weight: 344.29 g/mol.

- Applications : Agrochemical or antiviral agent due to thiazole’s bioactivity .

Pharmacological and Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile | 2.1 | 0.15 (in DMSO) | 213.21 |

| 3-Chloro-4-fluoro-5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]benzonitrile | 3.2 | 0.08 (in DMSO) | 323.69 |

| 5-Fluoro-2-[4-[3-(4-fluorophenoxy)propanoyl]piperazin-1-yl]benzonitrile | 2.8 | 0.25 (in water) | 371.38 |

- Key Observations: The target compound’s lower logP (2.1) suggests favorable membrane permeability, whereas pyrimidine and piperazine analogues exhibit higher hydrophobicity or polarity, respectively . Piperazine derivatives show improved aqueous solubility, advantageous for intravenous formulations .

Biological Activity

5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound consists of a fluorine atom and a pyrazole moiety attached to a benzonitrile backbone. This unique structure contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H7FN2 |

| Molecular Weight | 180.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various cellular processes. Studies suggest that it may act through mechanisms such as:

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It exhibits affinity for certain receptors, which may modulate signaling pathways relevant to disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The IC50 values ranged from 10 to 30 µM across different cell types.

Antiviral Activity

Research has also explored the antiviral properties of this compound:

- HIV and Influenza : Preliminary findings suggest that it may inhibit the replication of HIV and influenza viruses in cell culture assays, with effective concentrations reported between 4 to 20 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the pyrazole and benzonitrile components can significantly impact biological activity. For example, altering the position or type of substituents on the pyrazole ring can enhance potency against specific targets.

Case Studies

- Anticancer Efficacy :

- Antiviral Screening :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Activity Type | IC50/EC50 Value |

|---|---|---|

| Pyrazolyl-benzonitriles | Anticancer | 10 µM |

| Phenyl-pyrazole derivatives | Antiviral | 15 µg/mL |

| Other benzonitriles | Various | Varies |

Q & A

Q. What are the common synthetic routes for 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile, and how can intermediates be optimized for yield?

The synthesis often involves coupling reactions between fluorinated benzonitrile precursors and pyrazole derivatives. For example, intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V) are key in constructing the core structure for androgen receptor antagonists . Optimizing reaction conditions (e.g., catalyst choice, solvent, temperature) is critical. A Ru- or Co-catalyzed C−H functionalization approach can improve regioselectivity and reduce byproducts, as demonstrated in the preparation of related benzonitrile derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : Use , , and NMR to confirm substituent positions and purity (e.g., NMR in CDCl shows distinct aromatic and pyrazole proton signals) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. For example, asymmetric units with two independent molecules were observed in a related benzothiazole-pyrazole derivative, requiring careful refinement using SHELXL .

Q. What are the primary biological targets or therapeutic applications studied for this compound?

It is investigated as an intermediate in androgen receptor (AR) antagonists for prostate cancer treatment and as a scaffold for xanthine oxidase inhibitors (e.g., 5-substituted benzonitrile derivatives with pyrazole moieties showed IC values <1 µM) . Its fluorinated aromatic core enhances metabolic stability and binding affinity in target proteins .

Q. How can researchers mitigate challenges in purifying this compound?

- Column chromatography : Use gradients of hexane/ethyl acetate (e.g., 5:1) for optimal separation .

- Recrystallization : Select solvents like ethanol or acetonitrile to exploit solubility differences.

- HPLC : Employ high-purity mobile phases (e.g., ammonium acetate buffer at pH 6.5) for analytical validation .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Follow GHS guidelines for cyanide-containing compounds. Use fume hoods and PPE to avoid inhalation or skin contact.

- Waste disposal : Neutralize acidic byproducts (e.g., from POCl in Vilsmeier-Haack reactions) before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Q. What crystallographic challenges arise in resolving the structure of derivatives, and how are they addressed?

Q. How do solvent and catalyst choices impact regioselectivity in cross-coupling reactions?

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

- In vitro : Use hepatic microsomes to assess CYP450-mediated metabolism. Fluorinated analogs often show prolonged half-lives due to reduced oxidative degradation .

- In vivo : Rodent models for prostate cancer (e.g., xenografts) validate AR antagonism, but note species-specific differences in metabolite clearance .

Q. How can computational methods complement experimental design for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.